3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid
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Overview
Description
3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid typically involves a multi-step process:
Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with chlorosulfonic acid to form tert-butylsulfamoyl chloride.
Attachment to the phenyl ring: The tert-butylsulfamoyl chloride is then reacted with a phenyl derivative, such as 4-aminophenyl, under basic conditions to form 4-tert-butylsulfamoylphenyl.
Coupling with methylbenzoic acid: The final step involves coupling the 4-tert-butylsulfamoylphenyl with 2-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or ketones.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzoic acid: Lacks the sulfamoyl group, making it less versatile in terms of chemical reactivity.
2-Methylbenzoic acid: Lacks both the tert-butyl and sulfamoyl groups, resulting in different physical and chemical properties.
4-Aminophenylsulfonamide: Contains the sulfonamide group but lacks the benzoic acid moiety.
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-15(6-5-7-16(12)17(20)21)13-8-10-14(11-9-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEUBCONHQITOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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